2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride
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Overview
Description
2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with an aminomethyl group and an isothiazolidine ring with a dioxide functionality, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the aminomethyl substituent. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Isothiazolidine Ring: The isothiazolidine ring is introduced through a cyclization reaction involving a suitable thiol and an amine precursor.
Oxidation: The final step involves the oxidation of the isothiazolidine ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the isothiazolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- Isothiazolidine derivatives
- Pyridine-based ligands
Uniqueness
2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride is unique due to the combination of the pyridine ring and the isothiazolidine ring with a dioxide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[6-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.2ClH/c10-7-8-3-1-4-9(11-8)12-5-2-6-15(12,13)14;;/h1,3-4H,2,5-7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAOJGKGUAJBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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